![molecular formula C11H20N2O2 B1144081 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1250993-51-1](/img/structure/B1144081.png)
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazabicyclooctane derivatives involves innovative methods such as desymmetrization through ring-closing metathesis to create complex structures like 6,8-dioxabicyclo[3.2.1]octanes, offering a route to synthesize compounds with similar backbones to (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (Burke, Müller, & Beaudry, 1999).
Molecular Structure Analysis
The molecular structure of diazabicyclooctane derivatives like 3,7-diazabicyclo[3.3.0]octane-2,6-diones has been elucidated through methods such as NMR spectroscopy and X-ray crystallography, revealing self-assembly in heterochiral infinite zigzag tapes or homochiral spirals and heterochiral chains in crystal structures (Kostyanovsky et al., 1999).
Chemical Reactions and Properties
Diazabicyclooctane derivatives undergo various chemical reactions, including ring-opening reactions, demonstrating their reactivity and functional group transformations (Maraš, Polanc, & Kočevar, 2012). These reactions are pivotal for further synthetic applications and modifications of the core structure.
Physical Properties Analysis
The physical properties, including the crystallization behavior and hydrogen bonding patterns of diazabicyclooctane derivatives, have been systematically studied, highlighting the influence of substituents on their structural arrangement and stability (Brewer, Parkin, & Grossman, 2004).
Chemical Properties Analysis
The chemical properties of diazabicyclooctane derivatives are deeply influenced by their molecular structure. For example, the intermolecular interactions and vibrational analysis of 1,4-diazabicyclo[3.2.1]octane reveal insights into the electronic structure and reaction mechanisms of these compounds (Britvin et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in the area of borane and carborane chemistry offers insights into the synthesis and properties of complex boron-containing molecules, which are relevant for medicinal applications. The unique stability, geometrical, and electronic properties of such compounds, including derivatives and structures related to diazabicyclo[4.2.0]octane, underline their potential in designing novel therapeutics. The incorporation of boron clusters into poly(aryl-ether) dendrimers, for example, demonstrates the innovative use of these molecules in creating rich boron-containing dendrimers with potential medicinal applications (Viňas, Núñez, Bennour, & Teixidor, 2019).
Biological Applications
Artificial ribonucleases, based on structures similar to diazabicyclo[4.2.0]octane, showcase the role of these compounds in catalyzing the hydrolysis of phosphodiester bonds in RNA. The design of these catalysts, incorporating imidazole residues and bis-quaternized rings, points to the adaptability of diazabicyclo[4.2.0]octane frameworks in developing high-efficiency catalysts for RNA hydrolysis, hinting at therapeutic applications in targeting RNA molecules (Konevetz, Beck, Shishkin, Vlassov, & Silnikov, 2002).
Material Science Applications
In the realm of material science, (BiO)2CO3-based photocatalysts, while not directly related to diazabicyclo[4.2.0]octane, demonstrate the importance of structural innovation in developing materials for environmental and energy applications. The modification strategies and photocatalytic activity enhancement mechanisms of (BiO)2CO3 highlight the potential of structurally complex molecules in contributing to advances in photocatalysis and related fields (Ni, Sun, Zhang, & Dong, 2016).
Propriétés
IUPAC Name |
tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAJQPTVCSWOB-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


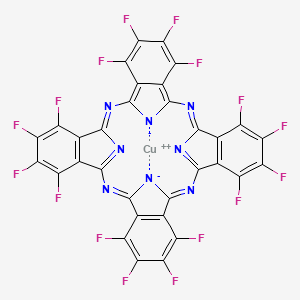
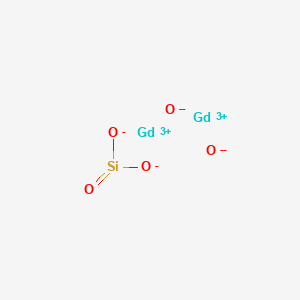
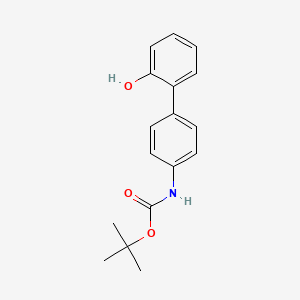
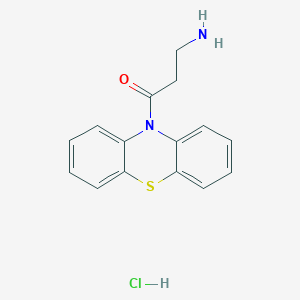
![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)
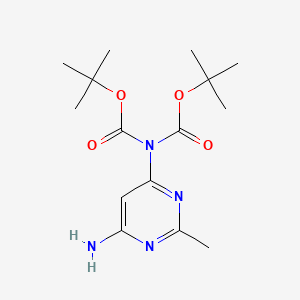
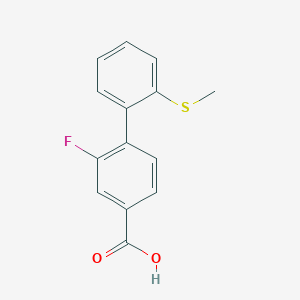
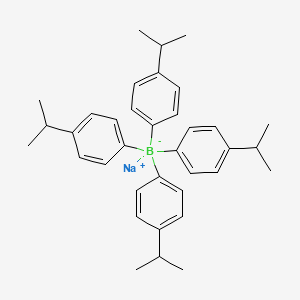
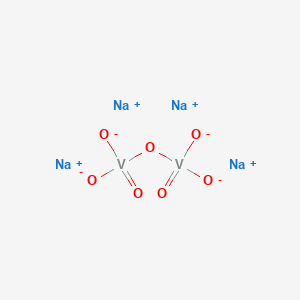
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)